molecular formula C11H3F5N2O5S B8184372 2,3,4,5,6-Pentafluorophenyl 5-nitropyridine-2-sulfonate

2,3,4,5,6-Pentafluorophenyl 5-nitropyridine-2-sulfonate

Cat. No.: B8184372
M. Wt: 370.21 g/mol
InChI Key: PCIDVXVGHQQHTO-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 5-nitropyridine-2-sulfonate: is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a pentafluorophenyl group and a nitropyridine sulfonate moiety, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-nitropyridine-2-sulfonate typically involves the reaction of pentafluorophenol with 5-nitropyridine-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 5-nitropyridine-2-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Various oxidized pyridine derivatives are formed.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.

    Analytical Chemistry: The compound is utilized in analytical techniques such as mass spectrometry and chromatography for the detection and quantification of various analytes.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 5-nitropyridine-2-sulfonate involves its interaction with nucleophiles and electrophiles. The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The nitro group can undergo reduction, leading to the formation of reactive intermediates that participate in further chemical transformations. The sulfonate group enhances the compound’s solubility and reactivity in various solvents.

Comparison with Similar Compounds

    Pentafluorophenylacetic Acid: Similar in structure but lacks the nitropyridine sulfonate moiety.

    Pentafluorobenzonitrile: Contains a pentafluorophenyl group but has a nitrile group instead of a nitropyridine sulfonate.

    Pentafluorophenyl Trifluoroacetate: Similar fluorinated phenyl group but with a trifluoroacetate moiety.

Uniqueness:

    Reactivity: The presence of both the pentafluorophenyl and nitropyridine sulfonate groups makes 2,3,4,5,6-Pentafluorophenyl 5-nitropyridine-2-sulfonate highly reactive and versatile in various chemical reactions.

    Applications: Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry, making it a valuable compound for scientific research and industrial processes.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-nitropyridine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F5N2O5S/c12-6-7(13)9(15)11(10(16)8(6)14)23-24(21,22)5-2-1-4(3-17-5)18(19)20/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIDVXVGHQQHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F5N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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